DOTAP-d9 (iodide)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

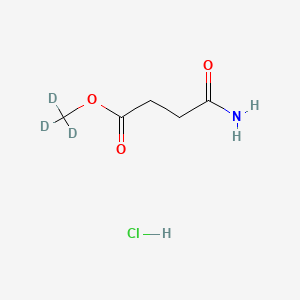

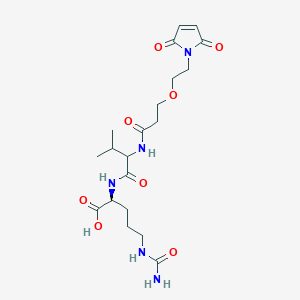

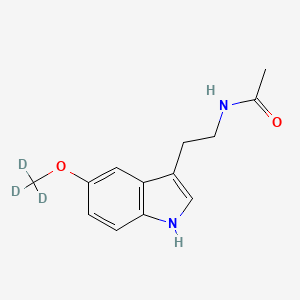

1,2-Dioleoyl-3-trimethylammonium-propane-d9 iodide, commonly referred to as DOTAP-d9 (iodide), is a deuterated form of the cationic lipid DOTAP. This compound is widely used in the field of gene therapy and molecular biology due to its ability to form liposomes that can encapsulate and deliver nucleic acids into cells. The deuterated form, DOTAP-d9, is particularly useful in research involving nuclear magnetic resonance (NMR) spectroscopy, as the deuterium atoms provide distinct signals that aid in the analysis of molecular interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DOTAP-d9 (iodide) typically involves the deuteration of the parent compound DOTAP. The process begins with the preparation of 1,2-dioleoyl-3-trimethylammonium-propane, which is then subjected to deuteration using deuterium gas or deuterated reagents. The iodide salt is formed by reacting the deuterated compound with hydroiodic acid. The reaction conditions often involve controlled temperatures and pressures to ensure complete deuteration and high purity of the final product .

Industrial Production Methods: Industrial production of DOTAP-d9 (iodide) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The final product is purified using techniques such as chromatography and crystallization to remove any impurities and ensure high purity suitable for research applications .

Chemical Reactions Analysis

Types of Reactions: DOTAP-d9 (iodide) primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in complexation reactions with nucleic acids, forming stable lipoplexes that facilitate gene delivery .

Common Reagents and Conditions: Common reagents used in reactions involving DOTAP-d9 (iodide) include nucleic acids, hydroiodic acid, and deuterium gas. The reactions are typically carried out under mild conditions to preserve the integrity of the nucleic acids and the deuterated compound .

Major Products: The major products formed from reactions involving DOTAP-d9 (iodide) are lipoplexes, which are complexes of the cationic lipid with nucleic acids. These lipoplexes are used in gene delivery applications to facilitate the transfer of genetic material into cells .

Scientific Research Applications

DOTAP-d9 (iodide) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used in NMR spectroscopy to study molecular interactions and dynamics. In biology, it is employed as a transfection reagent to deliver nucleic acids into cells, facilitating gene expression studies and genetic modifications. In medicine, DOTAP-d9 (iodide) is used in gene therapy research to develop treatments for genetic disorders and cancers. Additionally, it is used in the development of lipid-based drug delivery systems for targeted therapy .

Mechanism of Action

The mechanism of action of DOTAP-d9 (iodide) involves the formation of liposomes that encapsulate nucleic acids. The cationic nature of the lipid allows it to interact with the negatively charged nucleic acids, forming stable complexes. These lipoplexes are then taken up by cells through endocytosis, allowing the nucleic acids to be delivered into the cytoplasm and subsequently into the nucleus. The deuterium atoms in DOTAP-d9 provide distinct NMR signals, aiding in the study of these molecular interactions and the dynamics of lipoplex formation .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to DOTAP-d9 (iodide) include other cationic lipids such as 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), 1,2-dioleoyl-3-dimethylammonium-propane (DODAP), and 1,2-dioleoyl-3-trimethylammonium chloride (DOTMA). These compounds share similar structures and functions but differ in their counterions and specific applications .

Uniqueness: The uniqueness of DOTAP-d9 (iodide) lies in its deuterated form, which provides distinct advantages in NMR spectroscopy. The presence of deuterium atoms allows for more precise analysis of molecular interactions and dynamics, making it a valuable tool in research applications that require detailed structural and functional information .

Properties

Molecular Formula |

C42H80INO4 |

|---|---|

Molecular Weight |

799.0 g/mol |

IUPAC Name |

2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-tris(trideuteriomethyl)azanium;iodide |

InChI |

InChI=1S/C42H80NO4.HI/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;/h20-23,40H,6-19,24-39H2,1-5H3;1H/q+1;/p-1/b22-20-,23-21-;/i3D3,4D3,5D3; |

InChI Key |

DUSYLCOARVTGLS-HORMLXRTSA-M |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC)(C([2H])([2H])[2H])C([2H])([2H])[2H].[I-] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.[I-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6R)-8-(3-pyrimidin-4-yl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1,8-diazaspiro[5.5]undecane](/img/structure/B12423369.png)

![(2S)-2-[[3-[[5-[4-(aminomethyl)phenyl]-2,3-dihydro-1-benzofuran-7-yl]sulfonylamino]thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12423375.png)